Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate
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Overview
Description
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate is an organic compound with the molecular formula C8H13BrO3. It belongs to the family of oxoesters, specifically the 3-oxobutanoates. This compound is often used as a building block in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate can be synthesized through a multi-step process:
Bromination of 2,2-dimethyl-3-oxobutanoic acid: The starting material, 2,2-dimethyl-3-oxobutanoic acid, is brominated using bromine in the presence of a suitable solvent like acetic acid.
Esterification: The brominated product is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include ethyl 4-azido-2,2-dimethyl-3-oxobutanoate, ethyl 4-thiocyanato-2,2-dimethyl-3-oxobutanoate, and ethyl 4-methoxy-2,2-dimethyl-3-oxobutanoate.
Reduction: Ethyl 4-bromo-2,2-dimethyl-3-hydroxybutanoate.
Oxidation: Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoic acid.
Scientific Research Applications
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate is used in various scientific research applications:
Organic synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is used to develop new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological studies: It is employed in the study of enzyme mechanisms and metabolic pathways.
Industrial applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s molecular targets and pathways depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2,2-dimethyl-3-oxobutanoate
- Ethyl 4-fluoro-2,2-dimethyl-3-oxobutanoate
- Ethyl 4-iodo-2,2-dimethyl-3-oxobutanoate
Uniqueness
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is a better leaving group than chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the compound’s steric and electronic properties are influenced by the bromine atom, affecting its behavior in various chemical reactions.
Properties
IUPAC Name |
ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO3/c1-4-12-7(11)8(2,3)6(10)5-9/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIXCENTXGJBFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63891-88-3 |
Source
|
Record name | ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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